Cas no 915921-10-7 (2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole core functionalized with an aminoethyl side chain and a carboxylic acid group. This structure imparts versatility in synthetic applications, particularly as a building block for pharmaceuticals and agrochemicals. The presence of both amino and carboxyl groups allows for further derivatization, enabling the synthesis of amides, esters, or other functionalized derivatives. Its methyl-substituted thiazole ring enhances stability while maintaining reactivity. The compound is particularly valuable in medicinal chemistry for designing bioactive molecules, owing to its potential to interact with biological targets. Suitable for controlled reactions, it offers a balance of reactivity and selectivity for specialized synthetic pathways.
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid structure
915921-10-7 structure
商品名:2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
CAS番号:915921-10-7
MF:C7H10N2O2S
メガワット:186.2315
MDL:MFCD08691472
CID:1086299
PubChem ID:24274671

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid
    • 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
    • SCHEMBL290086
    • MFCD08691472
    • DTXSID00640627
    • 2-(2-Aminoethyl)-4-methylthiazole-5-carboxylicacid
    • 915921-10-7
    • EN300-145666
    • AKOS006281843
    • MDL: MFCD08691472
    • インチ: InChI=1S/C7H10N2O2S/c1-4-6(7(10)11)12-5(9-4)2-3-8/h2-3,8H2,1H3,(H,10,11)
    • InChIKey: SOWLULPAZJGCJU-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=O)O)SC(=N1)CCN

計算された属性

  • せいみつぶんしりょう: 186.04629874g/mol
  • どういたいしつりょう: 186.04629874g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.7
  • トポロジー分子極性表面積: 104Ų

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-145666-1.0g
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
915921-10-7
1g
$0.0 2023-06-07
Enamine
EN300-145666-0.1g
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
915921-10-7
0.1g
$213.0 2023-02-15
Enamine
EN300-145666-10000mg
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
915921-10-7
10000mg
$834.0 2023-09-29
Enamine
EN300-145666-50mg
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
915921-10-7
50mg
$163.0 2023-09-29
Enamine
EN300-145666-5000mg
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
915921-10-7
5000mg
$562.0 2023-09-29
abcr
AB216589-250mg
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; .
915921-10-7 95%
250mg
€204.20 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1784107-1g
2-(2-Aminoethyl)-4-methylthiazole-5-carboxylic acid
915921-10-7 98%
1g
¥2721.00 2024-04-25
eNovation Chemicals LLC
Y1259289-1g
2-(2-AMINOETHYL)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID
915921-10-7 95%
1g
$255 2025-02-21
Enamine
EN300-145666-2.5g
2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
915921-10-7
2.5g
$495.0 2023-02-15
abcr
AB216589-1g
2-(2-Aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, 95%; .
915921-10-7 95%
1g
€304.50 2025-02-19

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid 関連文献

2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acidに関する追加情報

Compound CAS No. 915921-10-7: 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic Acid

The compound with CAS No. 915921-10-7, known as 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a structurally unique organic compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and applications in drug discovery. The thiazole ring serves as a versatile scaffold for the attachment of various functional groups, making this compound a promising candidate for further research and development.

Recent studies have highlighted the potential of 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid in the context of antimicrobial agents and anti-inflammatory drugs. The presence of an aminoethyl group and a methyl substituent on the thiazole ring contributes to its ability to interact with biological targets such as enzymes and receptors. For instance, researchers have reported that this compound exhibits potent inhibitory activity against certain bacterial strains, suggesting its potential use in combating antibiotic-resistant infections.

In addition to its antimicrobial properties, 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid has shown promise in modulating inflammatory pathways. The carboxylic acid group plays a crucial role in its ability to interact with cytokines and other inflammatory mediators. This makes it a valuable lead compound for the development of novel anti-inflammatory therapies, particularly for conditions such as arthritis and chronic inflammation.

The synthesis of this compound involves a multi-step process that includes the formation of the thiazole ring followed by functionalization with the aminoethyl and methyl groups. Recent advancements in synthetic chemistry have enabled researchers to optimize the synthesis pathway, resulting in higher yields and improved purity of the final product. These improvements are critical for scaling up production for preclinical studies and eventual clinical trials.

Moreover, computational studies have been conducted to elucidate the molecular mechanisms underlying the biological activities of 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid. Molecular docking simulations have revealed that this compound binds effectively to key residues on target proteins, providing insights into its mode of action. Such computational approaches are invaluable for guiding further modifications to enhance its potency and selectivity.

Looking ahead, the integration of experimental and computational methods will undoubtedly accelerate the development of 2-(2-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylic acid into a clinically relevant drug candidate. Its unique chemical structure and diverse biological activities make it a compelling subject for continued research across multiple therapeutic areas.

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